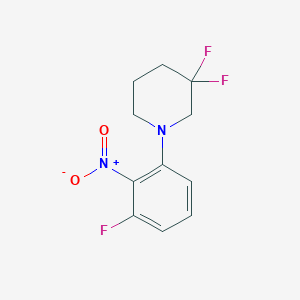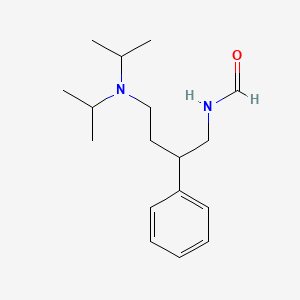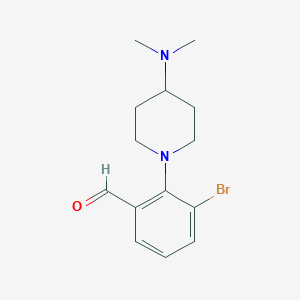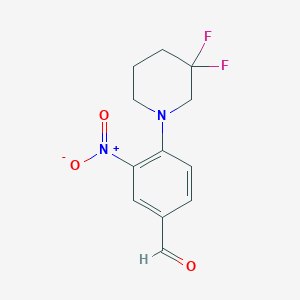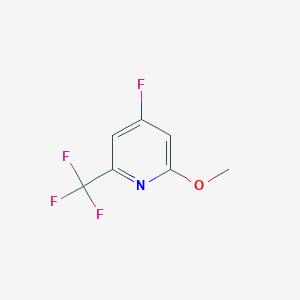
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a methoxy group in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its distinctive reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms using trichloromethylpyridine as a starting material.
Building Block Method: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction: The trifluoromethyl group can be directly introduced using active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Analyse Chemischer Reaktionen
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles, leading to the formation of functionalized derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to enhance the biological activity of drugs.
Agrochemicals: The compound is employed in the development of pesticides and herbicides, providing effective solutions for crop protection.
Catalysis: It serves as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, whether in pharmaceuticals or agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the methoxy group.
Trifluoromethylpyridine: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
4-fluoro-2-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGODMDKVGLLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate](/img/structure/B1408009.png)


